molecular formula C14H23NO4 B6315219 tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate CAS No. 1803090-73-4

tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate

Cat. No.: B6315219
CAS No.: 1803090-73-4
M. Wt: 269.34 g/mol
InChI Key: DWPOSKWNJOUAFR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate typically involves the aza-Michael addition reaction. This method is powerful and versatile for constructing carbon-nitrogen bonds in highly functional organic compounds . The reaction conditions often include the use of a base such as lithium diisopropylamide (LDA) to facilitate the enolization at the 3-position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the Boc-protected azetidine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate is unique due to its specific structural features and reactivity. The presence of the Boc-protected azetidine moiety and the tert-butyl ester group provides distinct chemical properties that make it valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)7-10-8-15(9-10)12(17)19-14(4,5)6/h7H,8-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPOSKWNJOUAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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